molecular formula C6H9N3O2 B7868804 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B7868804
M. Wt: 155.15 g/mol
InChI Key: GYAXJCJCAAMITC-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic organic compound that contains a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form ethyl 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetate, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring is known to interact with various biological pathways, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-triazole-3-acetic acid
  • 1H-1,2,4-triazole-5-acetic acid
  • 1H-1,2,4-triazole-4-acetic acid

Uniqueness

2-(1-ethyl-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the presence of the ethyl group at the 1-position of the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives.

Properties

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(3-6(10)11)7-4-8-9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAXJCJCAAMITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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